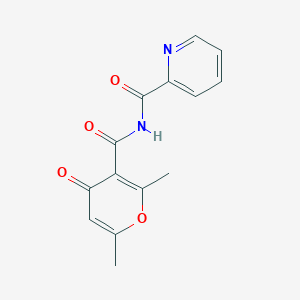
N-(2,6-Dimethyl-4-oxo-pyran-3-carbonyl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Dimethyl-4-oxo-pyran-3-carbonyl)pyridine-2-carboxamide: is a chemical compound that belongs to the class of heterocyclic compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethyl-4-oxo-pyran-3-carbonyl)pyridine-2-carboxamide typically involves the reaction of 2,6-dimethyl-4-oxo-pyran-3-carboxylic acid with pyridine-2-carboxamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyran ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyran rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in various organic synthesis reactions, contributing to the development of new materials and pharmaceuticals.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases such as cancer and bacterial infections. Its ability to inhibit certain enzymes makes it a promising lead compound for drug discovery.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of N-(2,6-Dimethyl-4-oxo-pyran-3-carbonyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
類似化合物との比較
- N-(2,6-Dimethyl-4-oxo-pyran-3-carbonyl)pyridine-2-carboxamide
- 2,6-Dimethyl-4-oxo-pyran-3-carboxylic acid
- Pyridine-2-carboxamide
Comparison: this compound stands out due to its unique combination of a pyran and pyridine ring This fusion imparts distinct chemical and biological properties, making it more versatile compared to its individual components
特性
CAS番号 |
82437-59-0 |
|---|---|
分子式 |
C14H12N2O4 |
分子量 |
272.26 g/mol |
IUPAC名 |
N-(2,6-dimethyl-4-oxopyran-3-carbonyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H12N2O4/c1-8-7-11(17)12(9(2)20-8)14(19)16-13(18)10-5-3-4-6-15-10/h3-7H,1-2H3,(H,16,18,19) |
InChIキー |
HVGRIVGAKSRURU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=C(O1)C)C(=O)NC(=O)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



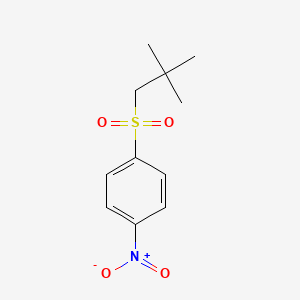
![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998189.png)


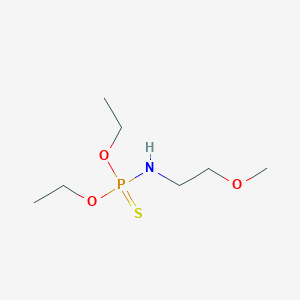
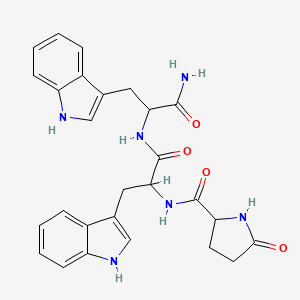
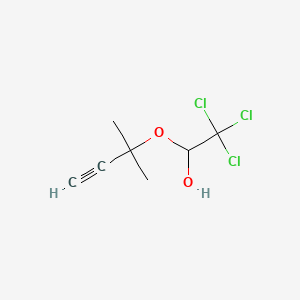
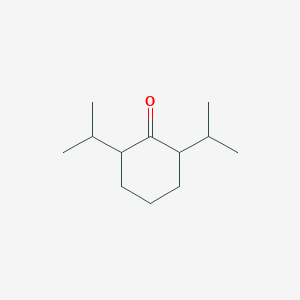

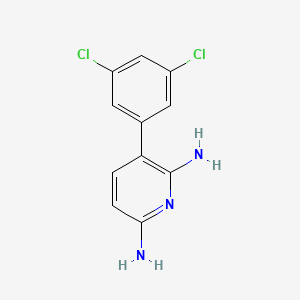
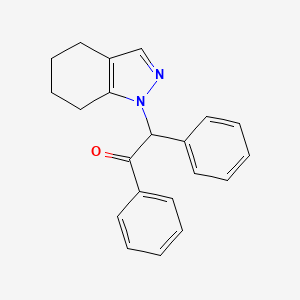
![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998235.png)
![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)
